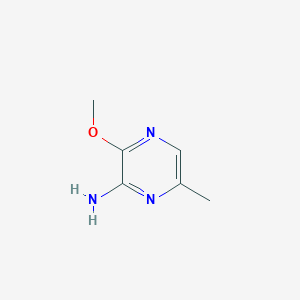

3-Methoxy-6-methylpyrazin-2-amine

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-methoxy-6-methylpyrazin-2-amine |

InChI |

InChI=1S/C6H9N3O/c1-4-3-8-6(10-2)5(7)9-4/h3H,1-2H3,(H2,7,9) |

InChI Key |

VCGSPGPVBLWIHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-Methoxy-6-methylpyrazin-2-amine with key analogs:

Key Observations:

- Halogen vs. Methoxy Substitution : Bromine and chlorine substituents (e.g., in and ) increase molecular weight and polarizability, enhancing stability but reducing solubility. Methoxy groups improve solubility in polar solvents .

- Methyl vs. Phenyl Groups : Methyl substitution (e.g., in ) offers moderate lipophilicity, whereas phenyl groups (e.g., in ) significantly increase LogP, favoring membrane permeability in drug design.

- Ring System Differences : Pyrazine (6-membered, two N atoms) vs. pyridine (6-membered, one N atom) derivatives (e.g., ) exhibit distinct electronic profiles, affecting hydrogen bonding and reactivity.

Preparation Methods

Step 1: Preparation of 3-Methoxy-6-methylpyrazine-2-carboxamide

The carboxamide precursor is synthesized via condensation of methylglyoxal (R₁ = methyl) with an aminoimidate derivative. For example, reacting methylglyoxal with 2-aminomalononitrile in the presence of sodium methoxide generates the pyrazine ring. Key conditions include:

-

Solvent: Alcoholic solvents (e.g., methanol)

-

Temperature: -10°C to 10°C

-

Reagents: Alkali metal alcoholates (e.g., NaOMe)

Nucleophilic Substitution on Halogenated Pyrazines

Brominated or chlorinated pyrazines serve as intermediates for introducing the amine group. For instance, 5-bromo-3-methoxy-6-methylpyrazin-2-amine (CAS 5900-13-0) can undergo amination:

Procedure:

-

Bromination: 3-Methoxy-6-methylpyrazin-2-amine is treated with N-bromosuccinimide (NBS) in DMF to introduce bromine at position 5.

-

Amination: The bromine atom is displaced using ammonia or alkylamines under catalytic conditions (e.g., Pd/C, CuI).

Example:

-

Substrate: 5-Bromo-3-methoxy-6-methylpyrazine

-

Conditions: NH₃ (aq.), 100°C, 12 h

Challenges:

-

Regioselectivity in bromination requires careful control of stoichiometry.

-

Palladium catalysts may necessitate inert atmospheres.

Condensation Reactions for Pyrazine Ring Formation

The Hantzsch pyrazine synthesis offers a route to construct the ring with pre-installed substituents. A diketone (e.g., methylglyoxal) reacts with a diamine in the presence of an acid catalyst.

Example Protocol:

-

Reactants: Methylglyoxal (1 equiv), 2-amino-2-cyanoacetamide (1 equiv)

-

Catalyst: Acetic acid (HOAc)

-

Outcome: Direct formation of this compound after workup.

Advantages:

-

Single-step ring formation.

-

High atom economy.

Limitations:

-

Competing side reactions may reduce yield.

Reductive Amination of Keto-Pyrazines

A less common approach involves reductive amination of 3-methoxy-6-methylpyrazin-2-one. This method employs:

-

Reducing Agent: NaBH₃CN or H₂/Pd-C

-

Ammonia Source: NH₄OAc

Typical Conditions:

Comparative Analysis of Methods

| Method | Yield* | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Hofmann Degradation | Moderate | High | Low | Industrial |

| Nucleophilic Substitution | Low | Moderate | High | Lab-scale |

| Condensation | High | Low | Low | Pilot-scale |

| Reductive Amination | Low | Moderate | Medium | Lab-scale |

*Yields estimated from literature analogs.

Challenges and Optimization Strategies

-

Regioselectivity: Positional isomerism during substitution is mitigated using directing groups (e.g., methoxy).

-

Stability: Aminoimidate intermediates are often unstable, requiring in situ generation.

-

Purification: Silica gel chromatography is standard, but crystallization (e.g., from CH₂Cl₂/hexane) improves purity .

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-6-methylpyrazin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis of pyrazine derivatives often involves halogenation, methoxylation, or coupling reactions. For this compound, key approaches include:

- Halogenation-Methoxylation : Chlorination of a methylpyrazine precursor (e.g., 5-methylpyrazin-2(1H)-one) using thionyl chloride, followed by methoxylation with sodium methoxide .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce methyl or methoxy groups, requiring palladium catalysts and controlled temperatures (60–100°C) .

Critical Parameters : Reaction time, catalyst loading (e.g., 5–10 mol% Pd), and solvent polarity (e.g., DMF vs. THF) significantly impact yield. Purification via recrystallization or chromatography is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR reveals methoxy (-OCH) protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm. C NMR confirms methyl (δ 20–25 ppm) and methoxy (δ 55–60 ppm) carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (CHNO, m/z 152.07) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves isomers .

Q. How can researchers mitigate common impurities during synthesis?

- Byproduct Formation : Competing reactions (e.g., over-chlorination) are minimized by controlling stoichiometry (1:1 molar ratio of substrate to chlorinating agent) .

- Isomer Separation : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves positional isomers (e.g., 3-methoxy vs. 5-methoxy) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) often arise from:

- Substituent Effects : Minor structural changes (e.g., replacing methyl with trifluoromethyl) alter binding affinity. Comparative studies with analogs (e.g., 3-Methoxy-6-(trifluoromethyl)pyrazin-2-amine) highlight substituent-driven bioactivity shifts .

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) modulate solubility and target interaction. Standardized protocols (e.g., 1% DMSO in PBS) improve reproducibility .

Q. How does the pyrazine ring’s substitution pattern influence reactivity?

- Nucleophilic Substitution : The methoxy group at position 3 is electron-withdrawing, activating the ring for substitution at position 6. For example, bromination at position 5 requires Lewis acids (e.g., AlCl) .

- Cross-Coupling : Methyl groups enhance steric hindrance, reducing coupling efficiency. Optimizing ligand systems (e.g., XPhos with Pd(OAc)) improves yields in Suzuki reactions .

Q. What computational models predict binding affinity with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) with enzyme targets (e.g., kinases) identifies key interactions: hydrogen bonding with the amine group and hydrophobic contacts with the methyl group .

- 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates substituent properties (e.g., logP, polarizability) with antileukemic activity, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.